1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUATXWALPBLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=NC3=CC=CC=C3N2C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Hydrazonoyl Halides
A foundational method involves reacting benzimidazole derivatives with hydrazonoyl halides in the presence of triethylamine. This two-step process initiates with nucleophilic substitution at the benzimidazole nitrogen, followed by dehydration to form the pyrrolo[1,2-a]benzimidazole core. For example:
Key parameters:
Limitations include prolonged reaction times (6–8 hours) and moderate atom economy.
Green Chemistry Approaches Using Low-Transition-Temperature Mixtures (LTTMs)
One-Pot Multi-Component Reaction (MCR)
Karande et al. (2020) demonstrated an eco-friendly protocol using oxalic acid dihydrate and L-proline-based LTTM. While optimized for 2-amino-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile, this method is adaptable to the target compound by modifying substrates:
Reagents:
-
2-Aminobenzimidazole
-
Aryl aldehydes
-
Malononitrile
Conditions:
Table 1: Optimization of LTTM-Based Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0 mol% (self-catalyzing) | 95% |
| Reaction Time | 15–25 min | Maximizes yield |
| Solvent Reuse | 3 cycles | 85% retention |
Mechanistic Insight:
The LTTM acts as both solvent and Brønsted acid catalyst, polarizing carbonyl groups and accelerating Knoevenagel condensation. Subsequent cyclization forms the pyrrolobenzimidazole framework.
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Yield | Time | Atom Economy | Environmental Impact |
|---|---|---|---|---|
| Hydrazonoyl Halide | 70–75% | 6–8 hours | Moderate | High (halogenated waste) |
| LTTM MCR | 90–95% | 15–25 min | High | Low (recyclable solvent) |
Chemical Reactions Analysis
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Recent studies have indicated that derivatives of 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole exhibit promising anticancer properties. For instance, compounds that incorporate this scaffold have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Neuropharmacological Effects : There is growing evidence that this compound may interact with neurotransmitter systems. Research has demonstrated that certain derivatives possess selective affinity for serotonin receptors (5-HT receptors), which are crucial in the treatment of mood disorders and anxiety. These compounds can act as either agonists or antagonists depending on their specific structural modifications .
- Antimicrobial Properties : Some studies have reported that 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
Synthetic Chemistry Applications
- Building Blocks in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to create diverse derivatives with tailored properties for specific applications.
- Photochemical Reactions : Research has highlighted the potential of 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole in photochemical reactions. When subjected to UV light, these compounds can generate reactive intermediates that can be utilized in further synthetic transformations, leading to the formation of novel heterocyclic compounds with potential biological activity .
Materials Science Applications
- Polymer Chemistry : The incorporation of 1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole into polymer matrices has been explored for developing new materials with enhanced properties. These materials may exhibit improved thermal stability and mechanical strength due to the rigid structure provided by the compound.
- Dyes and Pigments : The unique chromophoric properties of this compound make it suitable for applications in dye chemistry. Its derivatives can be synthesized to produce vibrant dyes with potential applications in textiles and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of fused benzimidazole derivatives. Below is a systematic comparison with structurally related analogs:
Key Observations
Core Structure Influence: Pyrrolo vs. Pyrimido derivatives (e.g., 2a, 4b) show higher thermal stability (melting points >240°C) due to extended π-conjugation . Electron-Withdrawing Groups: The 3-carbonitrile group is conserved across all compounds, enhancing electrophilicity and hydrogen-bonding capacity. Fluorophenyl substituents (e.g., in 2a, 4b) improve lipophilicity, aiding membrane penetration in antiparasitic activity .
Synthetic Routes: Multicomponent reactions dominate the synthesis of these derivatives. For example, 2a is synthesized via water-mediated condensation of malononitrile, 2-aminobenzimidazole, and fluorobenzaldehydes at 80°C , while pyrido analogs () employ similar strategies with nitro or morpholino substituents .
Bioactivity Trends: Antiparasitic Activity: Fluorophenyl-substituted pyrimido derivatives (e.g., 2a, 2b) demonstrate notable antiparasitic effects, attributed to halogen-mediated target binding . Antimicrobial Activity: Pyrido analogs with electron-deficient substituents (e.g., chloro, morpholino) exhibit broad-spectrum antimicrobial activity. The target compound’s 1-oxo group may mimic these properties, though experimental validation is needed .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- IR/NMR Trends : The carbonitrile group consistently appears at ~2200 cm⁻¹ in IR. Pyrido derivatives show downfield shifts for aromatic protons due to ring anisotropy .
Biological Activity
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound characterized by its fused pyrrole and benzimidazole structure. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in fields such as oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 173544-01-9
The compound features a carbonitrile group at the 3-position and an oxo group at the 1-position, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized derivatives of similar compounds, it was found that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Oxo... | E. coli | 0.5 mg/mL |
| 1-Oxo... | S. aureus | 0.25 mg/mL |
| 1-Oxo... | P. aeruginosa | 0.75 mg/mL |
These findings suggest that modifications to the compound's structure can enhance its antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. A study reported that derivatives of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole exhibited selective cytotoxicity towards various cancer cell lines. The following table summarizes the IC values for different cell lines:
| Cell Line | IC (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| MCF-7 | 8.00 ± 0.20 |
These results indicate that the compound has a promising profile as an anticancer agent, particularly in lung cancer models .
The mechanism by which 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors implicated in cell proliferation and inflammation pathways. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a comparative study against standard anti-inflammatory drugs like diclofenac, compounds derived from the pyrrolo[1,2-a]benzimidazole framework showed IC values ranging from 71 μg/mL to 81 μg/mL , indicating significant anti-inflammatory activity .
- Cytotoxicity Evaluation : A series of synthesized derivatives were tested for cytotoxic effects using resazurin assays on various cancer cell lines. The results demonstrated a dose-dependent response with notable selectivity towards cancerous cells over normal cells .
Q & A
Q. What are the common synthetic routes for 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile and its derivatives?
The compound is synthesized via multicomponent reactions (MCRs) involving aminobenzimidazole precursors, aldehydes, and nitrile reagents. Key methodologies include:
- One-pot MCRs : Reaction of 1H-benzimidazol-2-amine with aromatic aldehydes (e.g., p-chlorobenzaldehyde) and malononitrile in DMF or acetic acid, catalyzed by p-chloranil or POCl₃, yielding pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives at 90–120°C .
- Green Catalysis : Using silica sulfuric acid (SSA) in ethylene glycol to promote cyclization, achieving high purity without column chromatography .
- Solvent and Catalyst Optimization : NaOAc, Et₃N, or MgO enhances regioselectivity and yield in Knoevenagel condensations .
Q. How are reaction conditions optimized for synthesizing pyrrolobenzimidazole carbonitriles?
Critical parameters include:
- Temperature : Higher temperatures (120°C) accelerate cyclization but may reduce selectivity .
- Catalyst Loading : p-Chloranil (0.1–0.2 eq.) in DMF improves reaction rates, while SSA (0.11 mol%) in ethylene glycol enables eco-friendly synthesis .
- Solvent Polarity : Polar aprotic solvents (DMF, acetic acid) stabilize intermediates, whereas ethylene glycol facilitates precipitation .
Q. What spectroscopic techniques are essential for characterizing pyrrolobenzimidazole derivatives?
- IR Spectroscopy : Identifies nitrile (CN) stretches (~2200 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
- NMR Analysis : ¹H/¹³C NMR resolves tautomerism (e.g., NH protons at δ 10–12 ppm) and substituent effects .
- Mass Spectrometry : HRMS or TOF-MS confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does catalyst choice influence regioselectivity in multicomponent reactions?
Catalysts dictate reaction pathways:
- NaOAc/Et₃N : Promote Knoevenagel condensation, favoring ethoxycarbonyl intermediates over methylene derivatives .
- Nanostructured Ionic Liquids : Enhance electrophilicity of aldehydes, enabling regioselective cyclization at lower temperatures .
- SSA : Acidic conditions favor cyclodehydration, suppressing side reactions in green syntheses .
Q. What strategies resolve conflicting spectroscopic data in structural elucidation?
- Tautomerism Analysis : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify dynamic proton exchange .
- 2D NMR (HSQC/HMBC) : Maps proton-carbon correlations, clarifying ambiguous connectivity in fused-ring systems .
- X-ray Crystallography : Provides definitive proof of regiochemistry when spectral data are inconclusive .
Q. How are in vitro models used to evaluate pharmacological activity of fluorophenyl-substituted analogs?
- Antiparasitic Assays : Fluorophenyl derivatives (e.g., 3b, 3c) are screened against Trypanosoma brucei or Leishmania spp. using IC₅₀ measurements .
- Structure-Activity Relationships (SAR) : Substituent effects (e.g., 3,5-difluorophenyl vs. 2-fluorophenyl) correlate with bioactivity and solubility .
- Cytotoxicity Profiling : Compare selectivity indices between parasitic and mammalian cell lines to assess therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
